molecular formula C33H40N6O14S4 B12956627 S-Adenosyl-L-methionine tribenzenesulfonate salt

S-Adenosyl-L-methionine tribenzenesulfonate salt

Cat. No.: B12956627
M. Wt: 873.0 g/mol
InChI Key: UGGXSTNSAZMNNU-XQVUROGGSA-N
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Description

S-Adenosyl-L-methionine tribenzenesulfonate salt is a derivative of S-Adenosyl-L-methionine, a naturally occurring compound found in all living cells. It plays a crucial role in various biological processes, including methylation, transsulfuration, and polyamine synthesis. This compound is often used in scientific research due to its involvement in numerous biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Adenosyl-L-methionine tribenzenesulfonate salt typically involves the reaction of S-Adenosyl-L-methionine with tribenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve steps such as purification and crystallization to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound often utilizes microbial fermentation. Strains of Saccharomyces cerevisiae or Pichia pastoris are genetically engineered to overproduce S-Adenosyl-L-methionine, which is then reacted with tribenzenesulfonic acid to form the salt. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

S-Adenosyl-L-methionine tribenzenesulfonate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include methyltransferases, adenosyltransferases, and various cofactors. The reactions are typically carried out under physiological conditions, with specific pH and temperature requirements to ensure optimal enzyme activity .

Major Products

The major products formed from reactions involving this compound include methylated biomolecules, glutathione, and polyamines. These products play vital roles in cellular functions and metabolic pathways .

Scientific Research Applications

S-Adenosyl-L-methionine tribenzenesulfonate salt has a wide range of applications in scientific research:

Mechanism of Action

S-Adenosyl-L-methionine tribenzenesulfonate salt exerts its effects primarily through its role as a methyl donorThis process is catalyzed by methyltransferases and is essential for regulating gene expression, protein function, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Adenosyl-L-methionine tribenzenesulfonate salt is unique due to its enhanced stability and solubility compared to other derivatives. This makes it particularly useful in industrial applications and research settings where these properties are crucial .

Properties

Molecular Formula

C33H40N6O14S4

Molecular Weight

873.0 g/mol

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;benzenesulfonate;benzenesulfonic acid

InChI

InChI=1S/C15H22N6O5S.3C6H6O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;3*7-10(8,9)6-4-2-1-3-5-6/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1-5H,(H,7,8,9)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1

InChI Key

UGGXSTNSAZMNNU-XQVUROGGSA-N

Isomeric SMILES

C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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